molecular formula C7H13NOSi B3372456 4-Methyl-2-trimethylsilanyl-oxazole CAS No. 90892-93-6

4-Methyl-2-trimethylsilanyl-oxazole

Cat. No.: B3372456
CAS No.: 90892-93-6
M. Wt: 155.27 g/mol
InChI Key: QSETWDBQBNZVRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-trimethylsilanyl-oxazole typically involves the reaction of 4-methyl-2-oxazole with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-trimethylsilanyl-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the trimethylsilyl group .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-trimethylsilanyl-oxazole is unique due to the presence of both a methyl group and a trimethylsilyl group, which can influence its reactivity and biological activity. The trimethylsilyl group increases the compound’s hydrophobicity and can protect reactive sites during chemical reactions .

Properties

IUPAC Name

trimethyl-(4-methyl-1,3-oxazol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOSi/c1-6-5-9-7(8-6)10(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSETWDBQBNZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523242
Record name 4-Methyl-2-(trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90892-93-6
Record name 4-Methyl-2-(trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-trimethylsilanyl-oxazole
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Reactant of Route 4
4-Methyl-2-trimethylsilanyl-oxazole
Reactant of Route 5
4-Methyl-2-trimethylsilanyl-oxazole
Reactant of Route 6
4-Methyl-2-trimethylsilanyl-oxazole

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